molecular formula C8H3BrClNO3S B1416989 6-Bromo-3-cyano-2-formylbenzenesulfonyl chloride CAS No. 1806849-87-5

6-Bromo-3-cyano-2-formylbenzenesulfonyl chloride

Cat. No. B1416989
CAS RN: 1806849-87-5
M. Wt: 308.54 g/mol
InChI Key: UOQWPGWCPPONIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-cyano-2-formylbenzenesulfonyl chloride (6-Br-3-CN-2-FBSC) is an organic compound used in chemical synthesis and research. It is a halogenated sulfonamide that is widely used in organic chemistry and pharmaceutical research. 6-Br-3-CN-2-FBSC is an important reagent in the synthesis of a variety of molecules, including drugs, polymers, and catalysts. It is also used in the synthesis of biologically active compounds, such as hormones and neurotransmitters. 6-Br-3-CN-2-FBSC is a versatile reagent that can be used in a variety of reactions, including nucleophilic substitution, oxidation, reduction, and hydrolysis.

Mechanism of Action

The mechanism of action for similar compounds often involves electrophilic aromatic substitution . This process involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is then regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

Safety and Hazards

Similar compounds, such as “4-Bromo-3-methylbenzenesulfonyl chloride”, are considered hazardous. They can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to not breathe dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

6-bromo-3-cyano-2-formylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClNO3S/c9-7-2-1-5(3-11)6(4-12)8(7)15(10,13)14/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQWPGWCPPONIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)C=O)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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